molecular formula C17H25NO2 B3821354 1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine

1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine

Cat. No.: B3821354
M. Wt: 275.4 g/mol
InChI Key: ODYIWFSYHAIAAO-UHFFFAOYSA-N
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Description

1-{[2-(1-Phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine is a piperidine derivative featuring a 1,3-dioxolane ring substituted with a 1-phenylethyl group at the 2-position and a methyl-piperidine moiety at the 4-position.

Properties

IUPAC Name

1-[[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-14(15-8-4-2-5-9-15)17-19-13-16(20-17)12-18-10-6-3-7-11-18/h2,4-5,8-9,14,16-17H,3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYIWFSYHAIAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1OCC(O1)CN2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which allow for efficient and scalable synthesis. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s effects are mediated through binding to these receptors and altering their signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents on Dioxolane/Piperidine Key Structural Differences Potential Implications
1-{[2-(1-Phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine 2-(1-Phenylethyl), 4-(piperidinylmethyl) Reference compound High lipophilicity, metabolic stability
1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine 2-Cyclohexyl, 2-phenyl Cyclohexyl vs. phenylethyl substituent Altered steric bulk and solubility
1-[1-Oxo-3-(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]piperidine Propenyl-oxygenated aryl group Oxo-propenyl side chain vs. dioxolane Enhanced hydrogen-bonding capacity
1-[(2,4-Dichlorophenyl)methyl]piperidine 2,4-Dichlorobenzyl Chlorinated aryl vs. dioxolane-phenylethyl Increased electronegativity, toxicity

Key Observations :

  • Substituent Effects : The phenylethyl group in the target compound may improve CNS penetration compared to cyclohexyl (bulkier) or chlorinated (polar) analogues .
  • Ring Systems : The dioxolane ring offers conformational rigidity, contrasting with flexible propenyl chains in Piper root-derived compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C) Stability
Target compound ~3.5 (est.) <0.1 (aqueous) Not reported Stable in acidic conditions (dioxolane resistance)
1-[(2-Cyclohexyl-2-phenyl-dioxolan-4-yl)methyl]piperidine ~4.2 <0.05 120–125 Hydrolytically stable
1-(4-Hydroxy-3-methoxybenzyl)-DNJ derivative ~1.8 >10 198–200 Sensitive to oxidation

Analysis :

  • The target compound’s higher logP compared to polar 1-DNJ derivatives suggests better lipid membrane penetration but poorer aqueous solubility.
  • Stability of the dioxolane ring (vs. hydrolytically labile propenyl esters in Piper alkaloids ) may enhance oral bioavailability.

Table 3: Pharmacological Profiles of Piperidine Analogues

Compound Target Activity IC50/Ki (mM) Mechanism
Target compound Not reported N/A Hypothesized CNS modulation
1-(4-Hydroxy-3-methoxybenzyl)-DNJ α-Glucosidase inhibition 0.207 (IC50) Competitive/mixed inhibition
Nigramides A–S (Piper root alkaloids) Anticonvulsant, sedative Not quantified GABAergic modulation (inferred)
Phenylephrine α1-Adrenergic agonist N/A Vasoconstriction

Insights :

  • The dioxolane ring’s metabolic stability could mitigate rapid clearance issues seen in 1-DNJ derivatives .

Comparison :

  • The target compound’s synthesis may require specialized catalysts for dioxolane formation, contrasting with reductive amination in simpler piperidines .
  • Lower yields compared to 1-DNJ derivatives could arise from steric effects during cyclization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine
Reactant of Route 2
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1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine

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